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Compound of Interest

Compound Name:
Methyl 2-phenylthiazole-5-

carboxylate

Cat. No.: B178707 Get Quote

A comprehensive analysis of the biological activities of various analogs of "Methyl 2-
phenylthiazole-5-carboxylate" reveals a broad spectrum of therapeutic potential, ranging

from antifungal and anticancer to anti-inflammatory and neuroprotective effects. This guide

provides a comparative overview of these activities, supported by experimental data, detailed

protocols, and pathway visualizations to aid researchers and drug development professionals

in this promising area of medicinal chemistry.

Comparative Biological Activities
The 2-phenylthiazole-5-carboxylate scaffold has proven to be a versatile template for the

development of potent bioactive molecules. Modifications at the 2-phenyl ring, the thiazole ring,

and the 5-carboxylate position have led to a diverse array of analogs with distinct biological

profiles. The following sections and tables summarize the key findings across different

therapeutic areas.

Antifungal Activity
A significant number of 2-phenylthiazole-5-carboxylate analogs have been investigated as

antifungal agents, primarily targeting the enzyme lanosterol 14α-demethylase (CYP51), which

is crucial for fungal cell membrane biosynthesis.[1][2]

*Table 1: Antifungal Activity of 2-Phenylthiazole-5-carboxylate Analogs against Candida

albicans
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Compound
R1 (Thiazole-4-
position)

R2 (Phenyl
Ring)

MIC (µg/mL) Reference

SZ-C14 (Lead) CH3 H 1-16 [1]

A1 H H
Improved vs SZ-

C14
[1]

B9 H 2,4-difluoro 0.125-0.5 [1][2]

Fluconazole - - 0.25-1 [1]

MIC: Minimum Inhibitory Concentration

The data indicates that substitutions on the phenyl ring and modifications at the 4-position of

the thiazole ring significantly influence antifungal potency. Compound B9, with a 2,4-

difluorophenyl group, demonstrated potent activity against a range of fungal strains, including

fluconazole-resistant ones.[1][2]

Anticancer Activity
Analogs of methyl 2-phenylthiazole-5-carboxylate have been extensively studied for their

cytotoxic effects against various cancer cell lines. The mechanism of action often involves the

inhibition of protein kinases or other key enzymes in cancer cell proliferation.

Table 2: Anticancer Activity of 2-Phenylthiazole-5-carboxylate Analogs
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Compound Modification Cell Line IC50/GI50 (µM) Reference

6d

2-(2-(4-

methylpiperazin-

1-

yl)acetamido)thia

zole-5-

carboxamide

K563 (Leukemia)
Comparable to

Dasatinib
[3]

MCF-7 (Breast) 20.2 [3]

HT-29 (Colon) 21.6 [3]

8c

2-(2-

chlorophenyl)-4-

(trifluoromethyl)t

hiazole-5-

carboxamide

A-549 (Lung)
48% inhibition at

5 µg/mL
[4]

4c

N-(4-

nitrophenyl)-2-p-

tolylthiazole-4-

carboxamide

SKNMC

(Neuroblastoma)
10.8 [5]

3g

2-amino-4-

methylthiazole-5-

carboxylate

derivative

EKVX (Non-

Small Cell Lung)
0.865 [6]

MDA-MB-468

(Breast)
1.20 [6]

4c

2-amino-4-

methylthiazole-5-

carboxylate

derivative

HOP-92 (Non-

Small Cell Lung)
0.34 [6]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition
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The anticancer activity is highly dependent on the specific substitutions. For instance,

compound 6d showed high potency against leukemia cells, comparable to the approved drug

Dasatinib.[3] Other analogs have demonstrated significant activity against lung, breast, and

colon cancer cell lines.[4][5][6]

Other Biological Activities
Beyond antifungal and anticancer effects, these analogs have shown promise in other

therapeutic areas:

Cholinesterase Inhibition: Certain derivatives have been identified as potent inhibitors of

acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential for the

treatment of Alzheimer's disease.[7] One compound, [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-

(3,5-dimethylpiperidin-1-yl)-methanone, exhibited IC50 values of 8.86 µM for AChE and 1.03

µM for BuChE.[7]

Antiflaviviral Activity: Phenylthiazole derivatives have been investigated as agents against

flaviviruses.[8]

Monoacylglycerol Lipase (MAGL) Inhibition: Analogs of 2-amino-4-methylthiazole-5-

carboxylate have been synthesized as inhibitors of MAGL, a target in cancer therapy.

Compounds 3g and 4c were found to be potent MAGL inhibitors with IC50 values of 0.037

µM and 0.063 µM, respectively.[6]

Anti-inflammatory and Analgesic Activity: Some 5-methyl-2-phenylthiazole-4-substituted-

heteroazole derivatives have exhibited moderate to good anti-inflammatory and analgesic

activities with low ulcerogenicity.[9]

Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) of the antifungal compounds were determined

using the broth microdilution method according to the guidelines of the Clinical and Laboratory

Standards Institute (CLSI).

Preparation of Inoculum: Fungal strains were cultured on Sabouraud dextrose agar plates.

Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5
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McFarland standard.

Drug Dilution: Compounds were serially diluted in RPMI 1640 medium in 96-well microtiter

plates.

Inoculation and Incubation: The standardized fungal suspension was added to each well.

The plates were incubated at 35°C for 24-48 hours.

MIC Determination: The MIC was defined as the lowest concentration of the compound that

completely inhibited visible fungal growth.

Cell Viability Assay (MTT Assay) for Anticancer Activity
The cytotoxic activity of the compounds against cancer cell lines was evaluated using the 3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000

cells/well and allowed to attach overnight.

Compound Treatment: Cells were treated with various concentrations of the test compounds

and incubated for 48-72 hours.

MTT Addition: MTT solution (5 mg/mL) was added to each well, and the plates were

incubated for another 4 hours to allow the formation of formazan crystals.

Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was

added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate

reader. The IC50 value was calculated as the drug concentration that inhibited cell growth by

50%.

Signaling Pathway and Experimental Workflow
Diagrams
CYP51 Inhibition Pathway

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The primary mechanism of antifungal action for many of the described analogs is the inhibition

of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway

in fungi.

Ergosterol Biosynthesis Pathway

Inhibition Lanosterol 14α-demethylated
Intermediate

CYP51
Ergosterol

(Fungal Cell Membrane)

2-Phenylthiazole
Analog (e.g., B9)

Inhibits CYP51

Click to download full resolution via product page

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 2-phenylthiazole analogs.

General Workflow for Synthesis and Biological
Evaluation
The development of these bioactive compounds typically follows a structured workflow from

synthesis to biological testing.
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Starting Materials
(e.g., Ethyl 2-bromo-5-thiazole carboxylate)

Chemical Synthesis
(e.g., Suzuki Coupling, Amide Condensation)

Purification and
Characterization (NMR, MS)

Primary Biological Screening
(e.g., Antifungal, Anticancer)

Identification of
'Hit' Compounds

Active

Lead Optimization
(Structure-Activity Relationship)

Inactive

Potent Analog
(e.g., B9)

Click to download full resolution via product page

Caption: A typical workflow for the synthesis and biological evaluation of novel compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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